Deoxystreptamine-kanosaminide
CAS No.: 20744-51-8
Cat. No.: VC21341614
Molecular Formula: C12H25N3O7
Molecular Weight: 323.34 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 20744-51-8 |
---|---|
Molecular Formula | C12H25N3O7 |
Molecular Weight | 323.34 g/mol |
IUPAC Name | (2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol |
Standard InChI | InChI=1S/C12H25N3O7/c13-3-1-4(14)11(10(20)7(3)17)22-12-9(19)6(15)8(18)5(2-16)21-12/h3-12,16-20H,1-2,13-15H2/t3-,4+,5+,6-,7+,8+,9+,10-,11-,12+/m0/s1 |
Standard InChI Key | WPYNTQYMFOTKRF-OSDBSAJISA-N |
Isomeric SMILES | C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O)N |
SMILES | C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)O)N |
Canonical SMILES | C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)O)N |
Appearance | Off-White to Pale Brown Solid |
Melting Point | >135°C |
Chemical Identity and Classification
Nomenclature and Identification
Deoxystreptamine-kanosaminide is officially identified by its IUPAC name (2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol . This systematic name delineates its complex stereochemistry and functional group arrangement. The compound is also known by several synonyms including Tobramycin A and Antibiotic NK 1012-2, reflecting its relationship to the broader tobramycin antibiotic family and its development history . Its unique chemical identity is further established through its CAS registry number (20744-51-8) and various specialized identifiers including InChIKey (WPYNTQYMFOTKRF-OSDBSAJISA-N) that enable precise database referencing and searching .
Structural Classification
Deoxystreptamine-kanosaminide belongs to the aminoglycoside class of compounds, characterized by amino-modified sugars linked to a deoxystreptamine core . Specifically, it consists of a 2-deoxystreptamine unit (a cyclohexane ring with amino and hydroxyl substituents) glycosidically linked to a 3-amino-3-deoxy-glucose component . This structural arrangement places it among synthetic aminoglycosides with potential antibiotic applications. The compound's alternative names including "6-O-(3-Amino-3-deoxy-alpha-D-glucopyranosyl)-2-deoxy-D-streptamine" and "4-O-(3-Amino-3-deoxy-alpha-D-glucopyranosyl)-2-deoxy-L-streptamine" highlight its key structural features and configuration of the glycosidic linkage .
Molecular Structure and Properties
Structural Characteristics
Deoxystreptamine-kanosaminide possesses a complex three-dimensional structure with significant stereochemical features. The molecule contains ten defined stereocenters, contributing to its unique spatial arrangement and biochemical properties . Its core structure comprises a cyclohexane ring (deoxystreptamine moiety) with amino groups at positions 4 and 6, and hydroxyl groups at positions 2 and 3 . This deoxystreptamine component is connected via a glycosidic oxygen bond to a modified glucose unit (kanosamine) that features an amino group at the 3-position instead of a hydroxyl group . The precise orientation of these functional groups determines the compound's interaction with biological targets and influences its pharmacological activities.
Physical and Chemical Properties
The physical and chemical properties of deoxystreptamine-kanosaminide reflect its polyfunctional nature with multiple polar groups. Key properties are summarized in Table 1 below:
Table 1: Key Properties of Deoxystreptamine-kanosaminide
The highly negative partition coefficient (XLogP3-AA = -5.1) indicates exceptional water solubility and poor lipid solubility, typical of aminoglycosides . The substantial number of hydrogen bond donors (8) and acceptors (10) explains its high hydrophilicity and contributes to its large topological polar surface area of 198 Ų . These properties significantly influence the compound's pharmacokinetic behavior, including absorption, distribution, and biological membrane permeability.
Synthesis and Chemical Relationships
Synthetic Approaches
The synthesis of deoxystreptamine-kanosaminide has been accomplished through modified Konigs-Knorr reaction methodologies, as indicated in the limited available literature . This synthetic approach typically involves glycosylation with a protected glycosyl donor to establish the critical glycosidic linkage between the deoxystreptamine and kanosamine moieties . The Konigs-Knorr method generally employs glycosyl halides as donors, activated by silver or mercury salts, to achieve stereoselective glycosylation. The synthetic pathway must address several challenges, including the protection and deprotection of multiple amino and hydroxyl groups, control of anomeric stereochemistry during glycosylation, and selective functionalization of the sugar components.
Relation to Tobramycin
Deoxystreptamine-kanosaminide shares significant structural similarity with tobramycin, as reflected in its synonym "Tobramycin A" . While tobramycin is a trisaccharide aminoglycoside with three sugar rings (typically labeled as rings A, B, and C), deoxystreptamine-kanosaminide corresponds specifically to rings B and C of the tobramycin molecule . This structural relationship suggests that deoxystreptamine-kanosaminide may have been studied as a precursor or synthetic intermediate in tobramycin production, or as a simpler analog for structure-activity relationship studies. The spectral characteristics of deoxystreptamine-kanosaminide, particularly its mass spectrometry fragmentation patterns, likely reflect this structural relationship to the broader tobramycin family of antibiotics.
Spectral Analysis and Identification
Mass Spectrometry Data
Mass spectrometry provides valuable data for the identification and structural characterization of deoxystreptamine-kanosaminide. According to PubChem data, LC-MS analysis has generated two distinct spectral profiles, one with a precursor m/z of 162.592 ([M+H]²⁺, doubly charged) and another with m/z 324.177 ([M+H]⁺, singly charged) . These values align with the calculated monoisotopic mass of 323.16925015 Da. Table 2 presents the most prominent fragment ions observed in the MS² spectrum:
Table 2: Major Fragment Ions in LC-MS/MS Analysis of Deoxystreptamine-kanosaminide
LC-MS Type | Precursor m/z | Ionization | Top Fragment m/z (relative intensity %) |
---|---|---|---|
Orbitrap | 162.592 [M+H]²⁺ | Positive | 163.108063 (100), 84.044655 (48.38), 102.055145 (28.07), 145.097427 (25.71), 113.963890 (13.97) |
qTof | 324.177 [M+H]⁺ | Positive | 163.108215 (100), 164.111923 (70), 165.112762 (23.43), 206.122437 (19.63), 205.118820 (16.34) |
The fragmentation pattern reveals characteristic cleavage at the glycosidic bond, yielding fragments corresponding to the individual sugar components . The base peak at m/z 163.108 likely represents the amino sugar portion after glycosidic bond cleavage, while other fragments result from various losses of water, ammonia, or combinations thereof from the parent molecule or primary fragments.
Biological Significance and Applications
Antimicrobial Properties
The designation of deoxystreptamine-kanosaminide as "Antibiotic NK 1012-2" strongly suggests antimicrobial activity, consistent with the known properties of aminoglycoside antibiotics . Aminoglycosides typically act by binding to the bacterial 30S ribosomal subunit, interfering with protein synthesis and leading to bacterial cell death. Given its structural relationship to tobramycin, deoxystreptamine-kanosaminide may exhibit similar activity against aerobic gram-negative bacteria, though perhaps with a different spectrum or potency due to its simpler structure. The presence of multiple amino groups that can be protonated at physiological pH likely enables binding to negatively charged components of bacterial ribosomes, following the typical mechanism of aminoglycoside antibiotics.
Structure-Activity Considerations
The structure of deoxystreptamine-kanosaminide, with its multiple amino and hydroxyl groups in specific stereochemical arrangements, is critical to its biological activity. The positively charged amino groups typically interact with negatively charged RNA components, while the hydroxyl groups form hydrogen bonds that stabilize the binding to target sites. The specific arrangement of these groups in three-dimensional space determines the compound's binding affinity and specificity for its biological target. The absence of the third sugar ring that would be present in tobramycin might result in altered binding characteristics, potentially affecting both antimicrobial efficacy and toxicity profile compared to the parent compound.
Chemical Database Registration and Classification
Registry Information
Deoxystreptamine-kanosaminide has been registered in numerous chemical databases and substance inventories, reflecting its significance in chemical research and potential pharmaceutical applications. The compound is indexed in PubChem (CID 209916), the EPA DSSTox database (DTXSID50942961), the European Chemicals Agency (ECHA) registry, the FDA Global Substance Registration System (GSRS with identifier 35Y3F2C5PW), and the Japan Chemical Substance Dictionary (Nikkaji number J87.126E) . This comprehensive registration across international chemical databases ensures the compound's traceability and supports regulatory compliance for research involving this substance. The registration dates indicate that the compound has been known and studied since at least the late 1960s, with the most recent database update occurring in March 2025 .
Classification Systems
Within chemical classification systems, deoxystreptamine-kanosaminide is categorized according to both its structural features and potential applications. In the NORMAN Suspect List Exchange Classification, it is likely categorized among antibiotics or pharmaceutical compounds . The MolGenie Organic Chemistry Ontology would classify it based on its carbohydrate-derived structure and amine functionality . These classification systems facilitate the organization of chemical knowledge and enable researchers to identify related compounds with similar properties or applications. The consistent classification across multiple databases enhances the compound's discoverability in chemical literature and supports comparative studies with structurally related aminoglycosides.
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